1-((3-(4-Fluorophenoxy)propyl)sulfonyl)-4-(pyridin-2-yl)piperazine

Hydrogen‑bond acceptor drug‑likeness solubility

Researchers requiring structurally exact sulfonylpiperazine probes face supply inconsistency and undocumented purity. This compound directly addresses that gap: • Guaranteed structural fidelity-exact 4-fluorophenoxypropylsulfonyl chain and pyridin-2-ylpiperazine core, eliminating batch-to-batch variability • Balanced logP (2.5) and TPSA (71.1 Ų) minimize non-specific binding while enabling intracellular target engagement • Reliable purity (≥95%) supports reproducible GPCR and kinase SAR studies without the risk of off-target artifacts from generic analogs

Molecular Formula C18H22FN3O3S
Molecular Weight 379.45
CAS No. 946214-81-9
Cat. No. B2898974
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-((3-(4-Fluorophenoxy)propyl)sulfonyl)-4-(pyridin-2-yl)piperazine
CAS946214-81-9
Molecular FormulaC18H22FN3O3S
Molecular Weight379.45
Structural Identifiers
SMILESC1CN(CCN1C2=CC=CC=N2)S(=O)(=O)CCCOC3=CC=C(C=C3)F
InChIInChI=1S/C18H22FN3O3S/c19-16-5-7-17(8-6-16)25-14-3-15-26(23,24)22-12-10-21(11-13-22)18-4-1-2-9-20-18/h1-2,4-9H,3,10-15H2
InChIKeyWEOAELWZNWCQNV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-((3-(4-Fluorophenoxy)propyl)sulfonyl)-4-(pyridin-2-yl)piperazine (CAS 946214-81-9): Chemical Identity and Structural Class


1-((3-(4-Fluorophenoxy)propyl)sulfonyl)-4-(pyridin-2-yl)piperazine is a synthetic sulfonylpiperazine derivative with the molecular formula C18H22FN3O3S and a molecular weight of 379.45 g/mol [1]. The compound integrates a 4-fluorophenoxypropylsulfonyl side chain with a pyridin-2-ylpiperazine core, placing it within the broader class of sulfonamide-bearing piperazines that have been explored for modulating G‑protein coupled receptors, ion channels, and kinases [2]. Its computed physicochemical properties (XLogP3 = 2.5, topological polar surface area = 71.1 Ų, hydrogen bond acceptor count = 7) [1] suggest a balanced lipophilic–hydrophilic profile suitable for central nervous system and peripheral target engagement studies.

Sulfonylpiperazine scaffold with balanced lipophilic-hydrophilic profile XLogP3 2.5 class context; supports GPCR, kinase, and ion channel target engagement studies
Designed for structure-activity relationship (SAR) exploration Propyl spacer and pyridin-2-yl core provide distinct pharmacophoric elements for systematic variation
Suited for research models requiring peripheral target exposure Reported topological polar surface area (TPSA) context supports models where limited passive BBB penetration is desirable

Why Simple Substitution of 1-((3-(4-Fluorophenoxy)propyl)sulfonyl)-4-(pyridin-2-yl)piperazine Is Not Advisable


Sulfonylpiperazine derivatives are highly sensitive to subtle structural changes; even single-atom alterations in the N‑aryl substituent or the sulfonyl linker can dramatically shift target selectivity, metabolic stability, and solubility [1]. For example, replacing the pyridin-2-yl group with a phenyl ring eliminates a key hydrogen‑bond acceptor and alters the basicity of the piperazine nitrogen, while truncating the propyl linker reduces conformational freedom and can abrogate binding to intended biological targets [1][2]. Consequently, generic substitution of 1-((3-(4-fluorophenoxy)propyl)sulfonyl)-4-(pyridin-2-yl)piperazine with a structurally related analog without empirical validation risks irreversible loss of desired pharmacological activity, making procurement of the exact compound essential for reproducible research.

Moiety
Target Structure Pyridin-2-ylpiperazine core
Substitute Analog Phenylpiperazine core alters H-bond acceptor count and basicity
Linker
Target Structure Propyl spacer (sulfonyl to 4-fluorophenoxy)
Substitute Analog Direct sulfonyl-aryl linkage may reduce conformational freedom and binding pocket access
Amine
Target Structure Piperazine ring (two tertiary amine N atoms)
Substitute Analog Piperidine ring significantly lowers TPSA, potentially shifting CNS/peripheral exposure profile

Quantitative Differentiation Evidence for 1-((3-(4-Fluorophenoxy)propyl)sulfonyl)-4-(pyridin-2-yl)piperazine


Enhanced Hydrogen‑Bond Acceptor Capacity vs. Phenyl Analog

The target compound contains a pyridin-2-yl group that contributes an additional hydrogen‑bond acceptor (HBA) compared to the analogous 1-((3-(4-fluorophenoxy)propyl)sulfonyl)-4-phenylpiperazine. PubChem computed properties show HBA = 7 for the target versus HBA = 5 for the phenyl analog [1][2]. This difference is expected to enhance aqueous solubility and influence target‑ligand hydrogen‑bond networks.

Hydrogen-Bond Acceptor Count
Reported
Target: 7 Phenyl analog: 5 +2 HBA vs. phenyl analog
Reported higher HBA count may support enhanced aqueous solubility profiles.
Data derived from PubChem computed properties. Requires empirical solubility validation.
Hydrogen‑bond acceptor drug‑likeness solubility GPCR ligand

Increased Topological Polar Surface Area (TPSA) Relative to Piperidine Analog

The target compound contains a piperazine ring that provides two tertiary amine nitrogen atoms, whereas the piperidine analog (CAS 946214‑27‑3) contains only one. This results in a higher TPSA (71.1 Ų vs. 55 Ų) [1][2], a parameter inversely correlated with passive blood‑brain barrier penetration.

Topological Polar Surface Area
Reported
Target: 71.1 Ų Piperidine analog: 55 Ų +16.1 Ų vs. piperidine analog
Supports peripheral target study fit with reduced passive CNS penetration context.
CNS exposure model review recommended; TPSA is a computed predictor of membrane permeability.
topological polar surface area CNS penetration blood‑brain barrier

Optimized Lipophilicity (XLogP3) for Balanced Solubility–Permeability Profile

The target compound exhibits an XLogP3 value of 2.5 [1], which falls within the optimal range for oral bioavailability according to Lipinski’s rule of five. In contrast, many sulfonylpiperazine derivatives bearing electron‑withdrawing nitro or chloro substituents display XLogP values outside this range, compromising solubility or permeability [2].

Lipophilicity (XLogP3)
Class-level inference
2.5
Falls within reported favorable window for solubility-permeability balance in screening.
Class inference based on Lipinski rule context. Validation in assay-specific media required.
lipophilicity ADME drug‑likeness

Conformational Flexibility Advantage from Propyl Spacer vs. Direct Sulfonyl‑Aryl Analogs

The propyl spacer connecting the sulfonyl group to the 4-fluorophenoxy moiety introduces seven rotatable bonds in the target compound [1], whereas direct sulfonyl‑aryl analogs (e.g., 1-((4-fluorophenyl)sulfonyl)-4-(pyridin-2-yl)piperazine) have only four rotatable bonds. This increased flexibility may enhance induced‑fit binding to shallow or flexible binding pockets.

Rotatable Bond Count
Data to verify
Target: 7 Direct sulfonyl-aryl analog: ~4 +3 rotatable bonds
May support induced-fit binding and broader target engagement landscape review.
Comparator property estimated from structural analog. Source-specific review needed.
rotatable bonds conformational flexibility target engagement

Molecular Weight Advantage for Ligand Efficiency vs. Heavier Sulfonylpiperazines

With a molecular weight of 379.5 g/mol [1], the target compound is significantly lighter than many sulfonylpiperazine derivatives bearing bulky heterocyclic or polycyclic substituents, which often exceed 450 g/mol [2]. Lower molecular weight correlates with improved ligand efficiency and better pharmacokinetic properties.

Molecular Weight
Class-level inference
379.5 g/mol
Lower MW than heavier sulfonylpiperazine class reported to enhance ligand efficiency context.
Patent literature survey range for comparator class: 450–550 g/mol. Application-specific validation needed.
molecular weight ligand efficiency fragment‑based drug design

Absence of a Hydrogen‑Bond Donor Reduces Off‑Target Promiscuity vs. Acetamide‑Linked Analogs

The target compound has zero hydrogen‑bond donors (HBD = 0) [1], whereas acetamide‑linked analogs such as 2-(4-fluorophenoxy)-N-(3-((4-(pyridin-2-yl)piperazin-1-yl)sulfonyl)propyl)acetamide possess one HBD [2]. HBD count is directly correlated with off‑target promiscuity and metabolic liability.

Hydrogen-Bond Donor Count
Reported
Target: 0 Acetamide-linked analog: 1 −1 HBD vs. acetamide analog
Reported lower HBD count may support reduced off-target interaction probability and metabolic liability review.
Computed HBD correlates with promiscuity risk and Phase II conjugation. Empirical selectivity profiling required.
hydrogen‑bond donor off‑target promiscuity selectivity

Optimal Application Scenarios for 1-((3-(4-Fluorophenoxy)propyl)sulfonyl)-4-(pyridin-2-yl)piperazine


GPCR and Kinase Screening Libraries Requiring Balanced Physicochemical Profiles

The compound’s XLogP3 of 2.5 and TPSA of 71.1 Ų place it within optimal ranges for both cell‑based and biochemical assays targeting GPCRs and kinases [1][2]. Its intermediate lipophilicity minimizes non‑specific binding while maintaining sufficient membrane permeability for intracellular target engagement.

Peripheral Target Studies Where Reduced CNS Penetration Is Desirable

With a TPSA of 71.1 Ų and seven rotatable bonds, the compound is predicted to exhibit limited passive blood‑brain barrier penetration compared to its lower‑TPSA piperidine analog [1][3]. This makes it suitable for peripheral receptor studies (e.g., CB1, serotonin receptors) where central side effects must be avoided.

Structure‑Activity Relationship (SAR) Exploration Around the Sulfonyl Linker Region

The propyl spacer and 4-fluorophenoxy group provide a distinct pharmacophoric element that can be systematically varied. The compound serves as a core scaffold for probing the effects of linker length, fluorination pattern, and pyridyl substitution on target binding and selectivity [2].

Fragment‑Based and Ligand‑Efficiency‑Driven Drug Discovery Programs

The relatively low molecular weight (379.5 g/mol) and absence of hydrogen‑bond donors make this compound an attractive starting point for fragment‑based lead discovery, where high ligand efficiency (binding energy per heavy atom) is prioritized over absolute potency [1][2].

Application
Selection Property
Validation Focus
GPCR & Kinase Screening
Balanced XLogP3 and TPSA profile
Cell-based & biochemical assay context
Peripheral Target Studies
Elevated TPSA relative to piperidine analog
CNS exposure model differentiation
SAR Exploration
Distinct propyl-fluorophenoxy linker
Linker length and fluorination pattern review
Fragment-Based/Ligand-Efficiency
Relatively low molecular weight (379.5 g/mol)
Efficiency metric validation in lead discovery
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